tert-butyl N-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]carbamate
Description
tert-Butyl N-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]carbamate is a Boc-protected derivative featuring a 1,3,4-oxadiazole core substituted with an amino group at the 5-position and a tert-butyl carbamate moiety attached via an ethyl linker. This compound is widely utilized as a key intermediate in medicinal chemistry, particularly in the synthesis of heterocyclic drug candidates. The Boc (tert-butoxycarbonyl) group enhances stability during synthetic processes, while the amino-oxadiazole motif contributes to hydrogen-bonding interactions, making it valuable for targeting enzymes or receptors .
Properties
IUPAC Name |
tert-butyl N-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O3/c1-9(2,3)16-8(14)11-5-4-6-12-13-7(10)15-6/h4-5H2,1-3H3,(H2,10,13)(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNPACYFNLHCTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=NN=C(O1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl [2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]carbamate typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Introduction of the Amino Group: The amino group is introduced via nitration followed by reduction or through direct amination reactions.
Attachment of the Ethyl Chain: The ethyl chain is introduced through alkylation reactions.
Formation of the Carbamate Group: The final step involves the reaction of the intermediate compound with tert-butyl chloroformate to form the carbamate group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
tert-butyl N-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]carbamate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl [2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]carbamate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The oxadiazole ring and the amino group are likely involved in key interactions with the target molecules, influencing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The structural analogs of tert-butyl N-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]carbamate differ primarily in the substituents on the oxadiazole ring and the carbamate linker. Key examples include:
Key Observations :
- Amino Group (Target Compound): The 5-amino substituent provides hydrogen-bonding capacity, critical for interactions with biological targets like carbonic anhydrase II .
- Aryl/Thioether Substituents : Compounds with aromatic or thioether groups (e.g., pyridyl, benzylthio) exhibit varied electronic profiles, influencing both synthetic pathways and biological activity .
Key Observations :
Key Observations :
- The amino group in the target compound enhances solubility and target engagement via hydrogen bonding.
- Methylsulfanyl and thioether analogs may require stabilization strategies (e.g., antioxidants) for long-term storage .
Biological Activity
tert-butyl N-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]carbamate is a synthetic organic compound that has garnered attention for its potential biological activities. With a molecular formula of C₉H₁₆N₄O₃ and a molecular weight of 228.25 g/mol, this compound features a tert-butyl carbamate group linked to an ethyl chain and an amino-substituted oxadiazole ring. This unique structure may confer various biological properties that are being explored in research settings.
- IUPAC Name : tert-butyl (2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl)carbamate
- CAS Number : 1780605-77-7
- Molecular Weight : 228.25 g/mol
- Chemical Structure :
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving hydrazides and carboxylic acids.
- Introduction of the Amino Group : The amino group is introduced via nitration followed by reduction or direct amination.
- Attachment of the Ethyl Chain : Alkylation reactions are used to attach the ethyl chain.
- Formation of the Carbamate Group : The final step involves reacting the intermediate with tert-butyl chloroformate to create the carbamate.
Biological Activity
Research indicates that compounds containing oxadiazole moieties often display significant biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The biological activity of this compound can be summarized as follows:
Antimicrobial Activity
Studies have shown that derivatives of oxadiazoles exhibit antimicrobial properties against various pathogens. For instance, compounds structurally related to this compound have demonstrated efficacy against Gram-positive and Gram-negative bacteria .
Anticancer Potential
The oxadiazole ring is known for its ability to inhibit cancer cell proliferation. Research has indicated that compounds with similar structures can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
The proposed mechanism of action for oxadiazole derivatives includes:
- Inhibition of Enzymatic Activity : Many oxadiazole derivatives inhibit specific enzymes involved in cellular processes.
- Interaction with DNA : Some studies suggest that these compounds may intercalate into DNA or interact with DNA-binding proteins, disrupting replication and transcription processes .
- Modulation of Signaling Pathways : They may also modulate key signaling pathways involved in cell survival and proliferation.
Case Studies
Several studies have investigated the biological activities of related compounds:
- Anticancer Activity : A study published in MDPI explored various oxadiazole derivatives and their anticancer effects on different cell lines. The findings suggest that modifications on the oxadiazole ring significantly affect cytotoxicity and selectivity towards cancer cells .
- Antimicrobial Studies : Research has shown that certain oxadiazole derivatives possess broad-spectrum antimicrobial activity. For example, compounds structurally similar to this compound were tested against Staphylococcus aureus and Escherichia coli with promising results .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Tert-butyl carbamate | Tert-butyl carbamate | Moderate stability; used as a protective group |
| 1,3,4-Oxadiazole derivatives | Oxadiazole | Antimicrobial and anticancer activities |
| Amino-substituted heterocycles | Amino heterocycles | Varies widely; some exhibit significant bioactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
